Regioisomeric Purity & Physical Properties
2-(3-(Methoxymethyl)phenyl)azetidine is chemically distinct from its regioisomers. The meta-substitution on the phenyl ring defines its unique chemical identity and physical properties, which directly influences its reactivity and interaction with biological targets [1]. For example, the predicted partition coefficient (XLogP3) for the target compound is 1.1 [2], a quantitative descriptor of its lipophilicity. This value is a direct consequence of the specific molecular structure and differentiates it from its positional isomers, for which this specific data point has not been reported in the same context [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (Predicted) |
| Comparator Or Baseline | 2-(4-(Methoxymethyl)phenyl)azetidine (CAS 1477772-49-8) |
| Quantified Difference | Data not reported for comparator; target value is 1.1 |
| Conditions | Computationally predicted value (XLogP3) [2] |
Why This Matters
Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making this a critical parameter for selecting the correct isomer for drug discovery programs.
- [1] Chemsrc. (2024). 2-(4-(Methoxymethyl)phenyl)azetidine (CAS 1477772-49-8). View Source
- [2] Kuujia. (2025). Cas no 1481019-79-7 (2-3-(methoxymethyl)phenylazetidine). View Source
